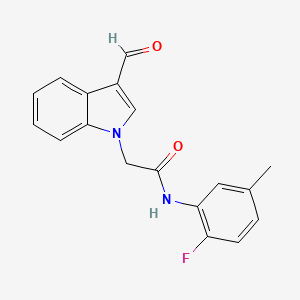![molecular formula C19H17N3O B5833497 N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MI-773 has been shown to selectively inhibit the activity of the p53-MDM2 interaction, which is a critical pathway for the regulation of cell cycle and apoptosis.
Wirkmechanismus
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine selectively binds to the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. By inhibiting the activity of MDM2, N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine prevents the degradation of p53 and promotes its activation. The activation of p53 leads to the induction of apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to inhibit tumor growth in mouse models of breast cancer and leukemia. N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine is its selectivity for the p53-MDM2 interaction, which minimizes off-target effects. In addition, N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy. However, one of the limitations of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. In addition, further studies are needed to determine the optimal dosing and administration of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine in animal models and clinical trials. Finally, the potential use of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored.
Synthesemethoden
The synthesis of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine involves the reaction of 4-methoxy-1-naphthaldehyde and 4-chloroaniline to form the corresponding imine intermediate. The imine intermediate is then reduced with sodium borohydride to yield N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine. The overall yield of N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine is approximately 30%.
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in cancer treatment. The p53-MDM2 interaction is a critical pathway for the regulation of cell cycle and apoptosis, and the inhibition of this pathway has been shown to induce tumor cell death. N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine has been shown to selectively inhibit the activity of the p53-MDM2 interaction, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-23-19-9-6-13(16-4-2-3-5-17(16)19)11-20-15-7-8-18-14(10-15)12-21-22-18/h2-10,12,20H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZNDOAHWFZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC4=C(C=C3)NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5833431.png)
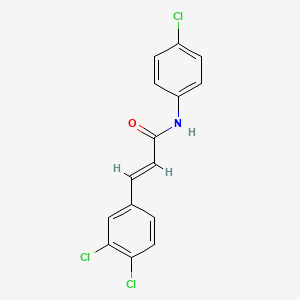
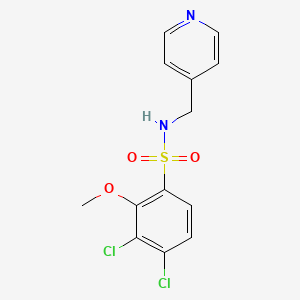
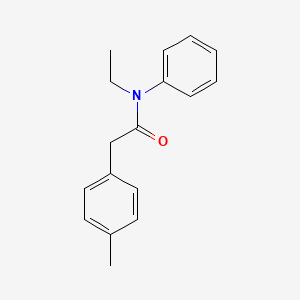
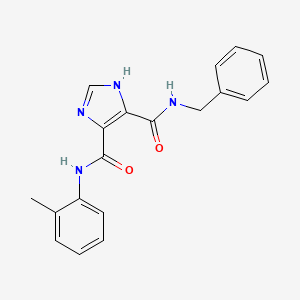
![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
![5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5833499.png)
